molecular formula C8H4Cl2INO B1425905 5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole CAS No. 1353500-26-1

5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole

Cat. No. B1425905
M. Wt: 327.93 g/mol
InChI Key: UVMSZHIEKJMCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole is a heterocyclic compound with a bicyclic planar structure. It belongs to the benzoxazole family, which plays a crucial role in synthetic organic chemistry, medicinal research, and industrial applications. Researchers often use it as a starting material for various mechanistic approaches in drug discovery. The compound exhibits a high potential for broad substrate scope and functionalization, leading to diverse biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Scientific Research Applications

Synthesis and Biological Applications

5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole derivatives have been synthesized for various biological evaluations. A study by Jayanna et al. (2013) explored the synthesis of these derivatives by fusing the benzoxazole nucleus with aliphatic acids and other compounds, leading to the formation of heterocyclic systems like triazoles, pyrazoles, and triazines. The compounds exhibited significant antimicrobial activities, with some showing promising cytotoxic agents and strong enzyme inhibition properties.

Antimicrobial and Analgesic Activity

Another study by Jayanna et al. (2013) focused on the synthesis of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. These compounds were tested for antimicrobial and analgesic activities. The compound 6b demonstrated pronounced antimicrobial and analgesic activity, displaying high receptor affinity in molecular docking studies.

Antioxidant and Anthelmintic Activities

Research by Satyendra et al. (2011) synthesized novel dichloro substituted benzoxazole-triazolo-thione derivatives from 5,7-dichloro-2-hydrazinyl-1,3-benzoxazole. These compounds showed potential radical scavenging capacity along with good anthelmintic activity. Molecular docking studies suggested that these compounds could be effective inhibitors of β-Tubulin.

Antibacterial and Antioxidant Evaluation

The study by Jayanna et al. (2013) involved the synthesis of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives, which displayed encouraging antibacterial and antioxidant activities. Some compounds showed potent antibacterial activity, while others acted as antioxidants.

In Vitro Antimicrobial Activity and Molecular Docking

Satyendra et al. (2012) assessed the in vitro antibacterial activity of 5,7-dichloro-1,3-benzoxazole-2-thiol and its derivatives (Satyendra et al., 2012). The compounds displayed good antibacterial activity, with some emerging as strong antibacterial agents. Molecular docking studies indicated inhibition of GlcN-6-P synthase, possibly accounting for the antibacterial activity.

properties

IUPAC Name

5,7-dichloro-4-iodo-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2INO/c1-3-12-7-6(11)4(9)2-5(10)8(7)13-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMSZHIEKJMCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole
Reactant of Route 2
5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole
Reactant of Route 3
5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole
Reactant of Route 4
5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole
Reactant of Route 5
5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole
Reactant of Route 6
5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.